2-Hydroxy-3-nitro-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-nitronaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-8-5-3-1-2-4-6(5)9(13)10(14)7(8)11(15)16/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGMGMJKICXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396020 | |
| Record name | 2-Hydroxy-3-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54808-30-9 | |
| Record name | NSC86268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxy 3 Nitro 1,4 Naphthoquinone and Its Analogues
Direct Nitration Strategies for Naphthoquinones
Direct nitration is a primary method for introducing a nitro group onto the naphthoquinone skeleton. This approach typically involves the reaction of a suitable naphthoquinone precursor with a nitrating agent.
The most direct route to 2-hydroxy-3-nitro-1,4-naphthoquinone involves the nitration of its immediate precursor, 2-hydroxy-1,4-naphthoquinone (B1674593), which is also known as Lawsone. nih.govresearchgate.net The hydroxyl group at the C2 position directs the electrophilic nitration to the C3 position. The reactivity of the naphthoquinone core is influenced by the existing substituents, which can affect the conditions required for successful nitration. mdpi.com Another synthetic route involves starting with 2,3-dichloro-1,4-naphthoquinone, which reacts with sodium nitrite (B80452) in a methanol-water mixture. The mixture is heated, causing the nitro naphthoquinone to separate from the solution, which can then be isolated and purified.
The choice of nitrating agent is crucial for controlling the reaction and achieving high yields. Various nitrating systems have been employed for the synthesis of nitronaphthoquinones.
A conventional method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid. mdpi.com The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. mdpi.com However, to achieve more selective mononitration and avoid the formation of dinitrated byproducts, milder conditions or alternative reagents are often preferred. mdpi.com
An improved and efficient method for synthesizing 2-hydroxy-3-nitro-1,4-naphthoquinones utilizes nitronium tetrafluoroborate (B81430) (NO₂BF₄) and yields are reported to be high under these mild conditions. nih.govacs.org Fuming nitric acid in chloroform (B151607) has also been described as an effective nitrating system for this transformation. acs.org Other methodologies have explored the use of nitrate (B79036) salts, such as copper nitrate in acetic acid, to obtain mononitrated derivatives. mdpi.com Solvent-free reactions, for instance using a mixture of oxalic acid and sodium nitrate at elevated temperatures, have also been investigated, with the success of the reaction being dependent on other substituents on the naphthoquinone ring. mdpi.com
| Nitrating Agent/System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Nitronium tetrafluoroborate (NO₂BF₄) | Mild conditions | Provides high yields for 2-hydroxy-3-nitro-1,4-naphthoquinones. | nih.govacs.org |
| Fuming Nitric Acid (in CHCl₃) | - | Effective alternative for direct nitration. | acs.org |
| Conc. Nitric Acid / Conc. Sulfuric Acid | Conventional strong acid conditions | Can lead to ortho-para dinitrated products in anilino-naphthoquinones. | mdpi.com |
| Copper Nitrate (in Acetic Acid) | Room temperature | Milder conditions favoring mononitration. | mdpi.com |
| Sodium Nitrite (with 2,3-dichloro-1,4-naphthoquinone) | Methanol/Water, 80°C | Alternative route starting from a halogenated precursor. | |
| Oxalic Acid / Sodium Nitrate | Solvent-free, 80°C | Yields depend on other ring substituents (e.g., chlorine at C3). | mdpi.com |
Precursor-Based Routes to 2-Hydroxy-1,4-naphthoquinone Scaffolds
Instead of modifying a pre-existing naphthoquinone, the core ring system can be constructed from simpler, acyclic or monocyclic precursors. Cycloaddition and cyclization reactions are central to these strategies.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the bicyclic naphthoquinone framework. nih.gov In this approach, a quinone, typically a p-benzoquinone derivative, acts as the dienophile, reacting with a conjugated diene. wikipedia.orgyoutube.com The initial adduct can then be oxidized to form the aromatic 1,4-naphthoquinone (B94277) structure. wikipedia.org
One-pot syntheses have been developed where a hydroquinone (B1673460) is first oxidized in situ to a p-quinone, which then immediately undergoes a Diels-Alder reaction with a diene. rsc.orgscirp.org This is followed by a final oxidation step to yield the 1,4-naphthoquinone. rsc.org This method provides an efficient route to substituted naphthoquinones from readily available starting materials. scirp.org
Various cyclization reactions can be employed to form the naphthoquinone ring. Acid-catalyzed cascade cyclizations of specific precursors, such as benzannulated enediynyl alcohols, can lead to the formation of 1,4-naphthoquinone methides. acs.org Radical cyclization reactions are also utilized. For instance, 2-hydroxy-1,4-naphthoquinone can react with electron-rich alkenes in the presence of manganese(III) acetate (B1210297) to generate dihydronaphthofuran-diones. rsc.org Another strategy involves the iodine-mediated cyclization of 2-hydroxy-3-(substituted vinyl)-1,4-naphthoquinones to form naphthofuroquinones. rsc.org These methods highlight the versatility of cyclization strategies in building complex, functionalized naphthoquinone systems.
Derivatization and Functionalization of the Naphthoquinone Core
Once the this compound skeleton is formed, it can be further modified to create a diverse range of analogues. The nitro and hydroxyl groups, as well as the quinone ring itself, provide reactive sites for derivatization.
A key derivatization of 2-hydroxy-3-nitro-1,4-naphthoquinones is their conversion to 2-chloro-3-nitro-1,4-naphthoquinones. nih.govacs.org This transformation creates an activated synthon where the chlorine atom can be readily displaced by nucleophiles, allowing for the synthesis of more complex structures like unsymmetrical nitrobiquinones. nih.govacs.org
The C3 position of 2-hydroxy-1,4-naphthoquinone (Lawsone) is particularly amenable to functionalization prior to nitration. Radical alkylation reactions can introduce alkyl side chains at this position. nih.gov For example, reacting Lawsone with an aldehyde in the presence of a catalyst can lead to 3-alkyl-substituted derivatives. nih.gov The Mannich reaction is another important method, allowing for the introduction of aminomethyl groups at the C3 position through a one-pot reaction with an aldehyde and a primary or secondary amine. nih.govresearchgate.net Furthermore, thio-derivatives can be synthesized, demonstrating the broad scope of functionalization possible on the naphthoquinone core. frontiersin.org
| Reaction Type | Starting Material | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|---|
| Halogenation | This compound | Chlorinating agent | 2-Chloro-3-nitro | nih.govacs.org |
| Mannich Reaction | 2-Hydroxy-1,4-naphthoquinone | Aldehyde, Amine | 3-Aminomethyl | nih.govresearchgate.net |
| Radical Alkylation | 2-Hydroxy-1,4-naphthoquinone | Aldehyde, Catalyst | 3-Alkyl | nih.gov |
| Thiolation | 2-Hydroxy-1,4-naphthoquinone | Thiol | 3-Thioether | frontiersin.org |
| Michael Addition | 1,4-Naphthoquinone | Nitrated aniline, Lewis acid | 2-(Nitrophenylamino) | mdpi.com |
Reduction of the Nitro Group to Synthesize Amino Naphthoquinone Derivatives
A key transformation in the synthesis of analogues from this compound is the reduction of the nitro group to an amino group. This conversion yields 2-hydroxy-3-amino-1,4-naphthoquinone, a valuable intermediate for further derivatization. A common method to achieve this reduction involves the use of stannous chloride (SnCl₂) in an aqueous medium. researchgate.net This process provides a direct pathway to introduce an amino functionality onto the naphthoquinone ring, opening avenues for the synthesis of various derivatives. The chemical structure of the resulting amino derivative can be verified using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
Mannich Reaction for Aminomethyl-Naphthoquinone Synthesis
The Mannich reaction is a cornerstone in medicinal chemistry for introducing aminomethyl groups into various compounds, thereby enhancing their physicochemical and biological properties. researchgate.net In the context of naphthoquinones, this three-component reaction typically involves 2-hydroxy-1,4-naphthoquinone (lawsone), an aldehyde, and a primary or secondary amine to form 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as aminonaphthoquinone Mannich bases. nih.govthieme-connect.com
This reaction can proceed under various conditions, including uncatalyzed, acid-catalyzed, and metal-catalyzed pathways. nih.gov For instance, a one-pot, three-component Mannich reaction using a catalytic amount of p-toluenesulfonic acid (p-TsOH) can efficiently produce a series of aminonaphthoquinones in yields ranging from 55–98%. nih.gov The reaction mechanism generally involves the formation of an iminium ion from the aldehyde and amine, which then reacts with the nucleophilic lawsone. nih.gov The versatility of the Mannich reaction allows for the incorporation of diverse alkyl, aryl, and heteroaryl substituents, leading to a wide library of aminomethyl-naphthoquinone derivatives. researchgate.net
Table 1: Examples of Mannich Reaction Conditions for Aminomethyl-Naphthoquinone Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone, Aldehydes, 4-Nitroaniline/Pyrrolidine | p-TsOH, CH₃CN, Room Temp | Aminonaphthoquinones | 55-98 | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone, Substituted Benzaldehydes, Butylamine/Octylamine | EtOH, Room Temp | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones | 70-95 | nih.gov |
Nucleophilic Substitution Reactions on Halogenated Naphthoquinones
Nucleophilic substitution on halogenated naphthoquinones serves as a robust strategy for synthesizing a variety of analogues. Starting materials like 2,3-dichloro-1,4-naphthoquinone are frequently used, where the chlorine atoms can be sequentially replaced by various nucleophiles. sciforum.netresearchgate.net
In reactions with arylamines, typically only one chlorine atom of 2,3-dichloro-1,4-naphthoquinone is substituted, even with an excess of the amine. sciforum.net This is attributed to the electronic enrichment of the quinone ring after the first substitution, which deactivates it towards a second attack. sciforum.net This method allows for the synthesis of a series of 2-arylamino-3-chloro-1,4-naphthoquinone derivatives. Similarly, other nucleophiles can be introduced to create N-, N,S-, and N,O-substituted naphthoquinone compounds. researchgate.net Another approach involves the reaction of 2-bromo-1,4-naphthoquinone, which can undergo nucleophilic substitution with potassium hydroxide (B78521) to yield hydroxylated derivatives. nih.gov
Introduction of Thio-Derivatives and Other Heterocyclic Moieties
The incorporation of sulfur-containing functional groups and other heterocyclic rings onto the naphthoquinone framework is a significant area of synthetic exploration. Thio-derivatives of 2-hydroxy-1,4-naphthoquinone can be synthesized by reacting lawsone with various thiols. frontiersin.orgnih.gov These reactions can be carried out in water, using either conventional heating or microwave irradiation, which represents a greener synthetic approach. frontiersin.orgnih.gov This method allows for the creation of libraries of compounds, such as 2-((aryl)thio)-3-hydroxynaphthalene-1,4-diones, by varying the substituent on the thiol. frontiersin.org
Beyond simple thioethers, more complex heterocyclic systems can be fused or attached to the naphthoquinone core. For example, catalyst-free, three-component reactions of 2-hydroxy-1,4-naphthoquinone, cinnamaldehydes, and 3-aminopyrazoles can be used to rapidly synthesize styryl-linked tetracyclic hybrid molecules containing both pyrazole (B372694) and naphthoquinone moieties. researchgate.net The reaction proceeds via an initial Knoevenagel-type condensation, followed by a Michael addition and subsequent intramolecular condensation. researchgate.net
Table 2: Synthesis of Selected Thio-Derivatives of 2-Hydroxy-1,4-naphthoquinone
| Thiol Reactant | Product Name | Reaction Conditions | Reference |
|---|---|---|---|
| 3-Bromobenzenethiol | 2-((3-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Water, Microwave, 50°C, 20 min | frontiersin.org |
| 4-Bromobenzenethiol | 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | Water, Microwave, 50°C, 20 min | frontiersin.orgnih.govresearchgate.netpatrinum.ch |
Advanced and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more efficient, environmentally friendly, and versatile methods for producing naphthoquinone derivatives. These include multicomponent reactions and various catalytic strategies.
Multicomponent Reaction Strategies for Naphthoquinone Derivatives
Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net Several MCRs have been developed for the synthesis of lawsone derivatives. A notable example is the one-pot, three-component condensation of 2-hydroxy-1,4-naphthoquinone, ninhydrin, and heteroaryl amines to produce aminonaphthoquinone derivatives. thieme-connect.com This method is often performed under catalyst- and solvent-free conditions, offering significant environmental benefits. thieme-connect.com
Other MCRs have been employed to construct complex heterocyclic systems. For instance, the reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile (B47326) can yield benzo[g]chromene derivatives. thieme-connect.com These reactions can be facilitated by various catalysts and conditions, including ultrasonic irradiation, which can lead to high yields in very short reaction times. thieme-connect.com
Enzyme-Catalyzed and Organocatalytic Synthesis
The pursuit of green and sustainable chemistry has spurred interest in biocatalysis and organocatalysis for the synthesis of naphthoquinone derivatives. Enzymes, such as Candida sp. lipase, have been successfully used as catalysts in multicomponent reactions to synthesize benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile. thieme-connect.com This enzymatic approach offers advantages like high yield, simple work-up, and eco-friendliness. thieme-connect.com
Organocatalysis provides another powerful tool for asymmetric synthesis. L-proline, a simple amino acid, has been used as an organocatalyst in the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. thieme-connect.com Furthermore, binaphthyl-derived chiral bifunctional organocatalysts have been employed to promote highly enantioselective Michael additions of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. nih.gov This method produces chiral nitroalkylated naphthoquinone derivatives in high yields (81–95%) and with excellent enantioselectivities (91–98% ee) under low catalyst loading. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-1,4-naphthoquinone (lawsone) |
| 2-Hydroxy-3-amino-1,4-naphthoquinone |
| Stannous chloride |
| 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones |
| p-Toluenesulfonic acid |
| 2,3-Dichloro-1,4-naphthoquinone |
| 2-Arylamino-3-chloro-1,4-naphthoquinone |
| 2-Bromo-1,4-naphthoquinone |
| Potassium hydroxide |
| 2-((Aryl)thio)-3-hydroxynaphthalene-1,4-diones |
| 2-((3-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione |
| 2-((4-Bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione |
| 2-((3-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione |
| Ninhydrin |
| Malononitrile |
| Benzo[g]chromene |
| Candida sp. lipase |
| L-proline |
Ultrasonic and Microwave-Assisted Synthesis Protocols
Modern synthetic chemistry has increasingly adopted energy-efficient techniques like ultrasonic and microwave irradiation to facilitate organic reactions. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. bohrium.comfrontiersin.orgthieme-connect.com
Microwave-Assisted Synthesis:
Microwave irradiation has proven effective in the synthesis of various 2-hydroxy-1,4-naphthoquinone analogues. bohrium.com This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant acceleration of reaction rates. For instance, the synthesis of novel 3-arylated 2-hydroxy-1,4-naphthoquinone derivatives has been successfully achieved through a microwave-assisted three-component domino reaction. bohrium.com This approach involves the reaction of 2-hydroxy-1,4-naphthoquinone, an aldehyde, and tetronic acid. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, deprotonation, and a 1,3-hydrogen shift. bohrium.com
Similarly, new thio-derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized in water using microwave irradiation. frontiersin.org This method provides a cleaner and more efficient alternative to conventional heating for the synthesis of these analogues. frontiersin.org Although a specific protocol for the direct nitration of 2-hydroxy-1,4-naphthoquinone using microwave assistance is not extensively detailed in the reviewed literature, the successful application of this technology for synthesizing other C3-substituted analogues suggests its high potential for the synthesis of this compound. The general procedure would involve the reaction of 2-hydroxy-1,4-naphthoquinone with a suitable nitrating agent in a sealed vessel under microwave irradiation for a short duration, likely leading to a high yield of the desired product.
Ultrasonic-Assisted Synthesis:
Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can dramatically enhance reaction rates and yields. The application of ultrasound has been reported in the synthesis of 2-amino-1,4-naphthoquinone derivatives. researchgate.net In a typical procedure, the conjugate addition of amines to 1,4-naphthoquinone is efficiently catalyzed by molecular iodine under ultrasonic irradiation at room temperature, affording the products in moderate to excellent yields. researchgate.net
While a direct application for the synthesis of this compound is not explicitly described, the principle can be extrapolated. A plausible sonochemical protocol would involve dissolving 2-hydroxy-1,4-naphthoquinone in an appropriate solvent with a nitrating agent and subjecting the mixture to ultrasonic irradiation. The cavitation effects would be expected to promote the reaction, potentially leading to a faster and more efficient synthesis compared to conventional methods.
Spectroscopic and Chromatographic Characterization Methods for Structural Elucidation
The structural elucidation of this compound and its analogues is accomplished through a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds. researchgate.netmdpi.com
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. For nitrated naphthoquinone derivatives, characteristic absorption bands are observed. The presence of the nitro group (NO₂) is confirmed by two strong bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1530 cm⁻¹ and 1330-1355 cm⁻¹, respectively. mdpi.com Other key vibrational bands include those for the hydroxyl (O-H) group, which appears as a broad band, and the carbonyl (C=O) groups of the quinone ring. frontiersin.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within the molecule. In the ¹H NMR spectrum of 2-hydroxy-1,4-naphthoquinone derivatives, signals corresponding to the aromatic protons on the naphthoquinone core are typically observed in the downfield region. frontiersin.org For ¹³C NMR, the spectra show characteristic signals for the carbonyl carbons, the carbons bearing the hydroxyl and nitro groups, and the aromatic carbons of the fused ring system. frontiersin.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. frontiersin.org This technique provides confirmation of the molecular formula.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Naphthoquinone derivatives typically exhibit characteristic absorption maxima in the UV and visible regions of the electromagnetic spectrum. researchgate.netmdpi.com
The table below summarizes typical spectroscopic data for a compound structurally related to this compound, specifically 3-chloro-2-(2,4-dinitrophenylamino)-1,4-naphthoquinone, which illustrates the characteristic signals for the nitro group. mdpi.com
| Spectroscopic Technique | Characteristic Data for a Nitrated Naphthoquinone Derivative mdpi.com |
| FTIR (cm⁻¹) | Asymmetric NO₂ stretch: 1528 cm⁻¹Symmetric NO₂ stretch: 1351 cm⁻¹ |
| ¹H NMR (ppm) | Aromatic protons typically appear in the δ 7.0-9.0 region. |
| UV-Vis (λ max, nm) | 272, 350, 450 nm |
Chromatographic Characterization:
Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. The retention factor (Rf) value is determined using a suitable mobile phase. researchgate.net
Column Chromatography: This technique is widely used for the purification of the synthesized compounds. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a suitable eluent is used to separate the desired compound from impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compound with high accuracy. The method involves injecting the sample into a column and measuring the retention time as it passes through. Different HPLC conditions, such as varying the mobile phase composition (e.g., methanol/water or acetonitrile (B52724)/water gradients), can be employed for optimal separation. nih.gov
Structure Activity Relationship Sar Studies of 2 Hydroxy 3 Nitro 1,4 Naphthoquinone Derivatives
Influence of Substituent Position and Nature on Biological Efficacy
The strategic placement and type of functional groups on the naphthoquinone scaffold are critical determinants of biological activity. Modifications can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.
Effects of Alkyl, Aryl, Alkoxy, Hydroxy, and Halogen Substitutions on Activity
Research has shown that substitutions on the benzo ring of the 2-hydroxy-3-nitro-1,4-naphthoquinone nucleus can have a profound impact on its biological efficacy. For instance, in the context of antiallergic activity, the introduction of alkyl groups at both the C-6 and C-7 positions leads to a significant increase in potency. nih.gov This suggests that these positions are crucial for the molecule's interaction with its biological target.
Specifically, compounds with alkyl substitutions at these positions have demonstrated potent inhibition of passive cutaneous anaphylaxis in animal models. nih.gov The length and branching of the alkyl chain can further modulate this activity, indicating that steric bulk and lipophilicity in this region of the molecule are important factors.
Alkoxy and hydroxy substitutions also play a role in modifying the activity profile. The presence of a hydroxyl group is often considered crucial for the activity of many naphthoquinones. researchgate.net However, modifying this group to an alkoxy substituent has been shown to restore antiplasmodial activity in certain analogues, suggesting that in some cases, the acidic proton of the hydroxyl group may be detrimental to activity, possibly due to ionization. researchgate.net Halogen substitutions can also influence activity, with studies on related 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives showing that bromo- and fluoro-substituted compounds can exhibit potent biological effects. researchgate.netfrontiersin.org
| Compound | Substituent at C-6 | Substituent at C-7 | Relative Potency |
|---|---|---|---|
| Parent Compound | -H | -H | Base |
| Derivative 7c | -CH3 | -CH3 | High |
| Derivative 7e | -C2H5 | -C2H5 | High |
Role of Nitrogenous Substituents in Modulating Physicochemical and Biological Properties
The introduction of nitrogen-containing functional groups into the 1,4-naphthoquinone (B94277) structure is a widely explored strategy to enhance and diversify biological activity. redalyc.org Nitrogenous substituents can significantly alter the physicochemical properties of the parent molecule, including its redox potential, acid-base characteristics, and ability to form hydrogen bonds. redalyc.orgbohrium.com These changes, in turn, modulate the compound's interaction with biomolecules and can lead to improved pharmacological profiles. nih.gov
For example, the synthesis of amino-naphthoquinone derivatives has been shown to yield compounds with potent antifungal and antibacterial properties. bohrium.com The amino group can act as a key interaction point with biological targets and can be further modified to fine-tune activity. nih.gov The position of the nitrogenous substituent is critical; for instance, amino groups at the C-2 or C-3 positions can tune antifungal and antibacterial activity. nih.gov
Furthermore, the creation of Mannich bases, which are 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone compounds, has led to derivatives with a broad spectrum of activities, including antiparasitic, antibacterial, and anticancer effects. nih.gov The introduction of a nitro group, as seen in the parent compound this compound, is another example of how a nitrogenous substituent can confer specific biological properties, with studies suggesting it can enhance antimicrobial activity. redalyc.orgbohrium.com The electron-withdrawing nature of the nitro group significantly modifies the electronic environment of the quinone ring.
Elucidation of Key Pharmacophoric Features for Target Interactions
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For this compound and its derivatives, the key pharmacophoric features generally include the 1,4-naphthoquinone core, which acts as a scaffold, a hydrogen bond donor (the hydroxyl group), and a hydrogen bond acceptor (the carbonyl and nitro groups).
The quinone moiety itself is a critical feature, known for its ability to participate in redox cycling and generate reactive oxygen species (ROS), which is a mechanism implicated in the cytotoxicity of many naphthoquinones against cancer cells and microbes. mdpi.com The hydroxyl group at the C-2 position and the carbonyl groups at C-1 and C-4 are crucial for binding to target enzymes or receptors, often through hydrogen bonding. Molecular docking studies on related naphthoquinones have confirmed that these groups frequently form key interactions within the binding sites of proteins like catalase. ijbio.ir The nitro group at the C-3 position, being strongly electron-withdrawing, influences the redox potential of the quinone system and can also participate in electrostatic or hydrogen bonding interactions.
Impact of Structural Modifications on Selectivity and Potency
Systematic structural modifications of the this compound scaffold have a direct impact on the potency and selectivity of the resulting derivatives. As established in SAR studies, minor changes can lead to significant differences in biological outcomes.
For instance, the potency of antiallergic derivatives was dramatically increased by the addition of simple alkyl groups at the C-6 and C-7 positions. nih.gov This highlights the sensitivity of the biological target to substitutions in this specific region. Similarly, in the context of anticancer activity, the introduction of lipophilic substituents at the C-2 or C-3 positions of the related lawsone (2-hydroxy-1,4-naphthoquinone) scaffold has been shown to yield compounds with greater cytotoxicity. mdpi.com
Selectivity is also heavily influenced by structural changes. By modifying peripheral substituents, it is possible to tune the affinity of a derivative for a specific target enzyme or receptor over others. For example, in the development of inhibitors for the cytochrome bc1 complex, modifications to the side chain at the C-3 position of 2-hydroxy-1,4-naphthoquinones were critical in determining their activity against different parasitic strains. researchgate.netnih.gov This demonstrates that while the core naphthoquinone is essential for the general mechanism of action, the substituents are key to achieving selective and potent inhibition. The absolute configuration of substituents can also be a determining factor for bactericidal activity, indicating that stereochemistry plays a vital role in target interaction. rsc.org
| Compound Class | General C-3 Substituent | Observed Potency | Key Finding |
|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinones | Alkyldiarylether | Active | Side chain is critical for binding to the Qo site of cytochrome bc1. nih.gov |
| Atovaquone Analogues | Cyclohexyl | High | Used as a therapeutic but resistance has emerged. researchgate.net |
| Alkoxy-naphthoquinones | Modified Alkyl | Restored in sub-100 nM range | Modification of the 2-hydroxy to 2-alkoxy restored activity against resistant strains. researchgate.net |
Rational Design Principles Derived from SAR Analyses
The culmination of SAR studies provides a set of rational design principles for creating novel this compound derivatives with optimized properties. These principles guide medicinal chemists in making informed decisions about which structural modifications are most likely to lead to improved biological activity.
Key design principles derived from SAR analyses include:
Preservation of the Core Scaffold: The 2-hydroxy-1,4-naphthoquinone core is fundamental to the biological activity of this class of compounds and should be retained. The interplay between the hydroxyl and two carbonyl groups is essential for target interaction and redox activity.
Strategic Substitution on the Benzo Ring: The C-6 and C-7 positions are key sites for modification to enhance potency, particularly for antiallergic activity. Introducing small, lipophilic alkyl groups in these positions is a promising strategy. nih.gov
Modulation via C-3 Substituents: The C-3 position is highly amenable to substitution for tuning selectivity and potency. The introduction of various side chains, including those containing nitrogen, can significantly alter the compound's pharmacological profile. nih.gov
Leveraging Nitrogenous Groups: Incorporating amino or other nitrogen-containing moieties can enhance physicochemical properties and introduce new interaction points with biological targets, often leading to increased antibacterial, antifungal, or anticancer activity. redalyc.orgresearchgate.net
Consideration of Stereochemistry: For derivatives with chiral centers, the specific stereoisomer can be crucial for activity. rsc.org Enantioselective synthesis may be necessary to obtain the more potent isomer.
By applying these principles, researchers can move beyond random screening and engage in the targeted design of new chemical entities based on a solid understanding of the structure-activity relationships of the this compound scaffold. researchgate.net
Advanced Research Applications and Drug Design Principles for 2 Hydroxy 3 Nitro 1,4 Naphthoquinone Derivatives
Computational Chemistry and Molecular Modeling Approaches
Computational tools are indispensable in modern drug discovery, enabling the prediction of biological activity, binding interactions, and pharmacokinetic properties, thereby accelerating the identification and refinement of promising lead compounds.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of 2-hydroxy-3-nitro-1,4-naphthoquinone derivatives and their biological activities. brieflands.com These models are crucial for predicting the potency of novel analogs and guiding synthetic efforts.
In one such study focusing on naphthoquinone derivatives as inhibitors of the pathogenic factor Indoleamine 2,3-dioxygenase 1 (IDO1), researchers developed QSAR models using multivariate linear regression (MLR) and artificial neural network (ANN) techniques. brieflands.comresearchgate.net A dataset of 57 derivatives was analyzed to find a quantitative link between structure and inhibitory activity. brieflands.com The models were built using specific molecular descriptors that quantify various physicochemical properties of the molecules. The ANN model demonstrated superior predictive power compared to the MLR model, indicating its efficiency in handling complex structure-activity relationships. brieflands.comresearchgate.net
Similarly, QSAR models have been developed to predict the antiprotozoal activity of naphthoquinone derivatives against pathogens like Trypanosoma cruzi, Leishmania amazonensis, and Leishmania infantum. mdpi.com These computational models help in screening libraries of compounds and prioritizing those with the highest predicted activity for further synthesis and biological testing. mdpi.comnih.gov
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| GATS2v | Geary autocorrelation of lag 2 weighted by van der Waals volumes | Correlates molecular size and shape with biological activity. |
| Mor31m | 3D-MoRSE - signal 31 / weighted by atomic masses | Encodes 3D structural information of the molecule. |
| R3e+ | R maximal autocorrelation of lag 3 / weighted by Sanderson electronegativities | Relates electronic properties and charge distribution to activity. |
| G2u | 2nd component accessibility directional WHIM index / unweighted | A WHIM descriptor that describes molecular shape and symmetry. |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. sci-hub.box This method is widely applied to this compound derivatives to understand their mechanism of action at a molecular level.
Docking studies have successfully predicted the binding of naphthoquinone derivatives to a variety of protein targets implicated in diseases like cancer and parasitic infections. For instance, simulations have been conducted to screen derivatives against Polo-like kinase 1 (Plk1), a key regulator of mitosis and a target for cancer therapy. atlantis-press.comresearchgate.net These studies identified derivatives with favorable binding energies, suggesting their potential as antimitotic agents. researchgate.netresearchgate.net
Other research has focused on docking these compounds into the active sites of targets such as the P2X7 receptor (involved in inflammation), PI3K, and topoisomerase II (cancer targets). nih.govscielo.br In a study of hybrids of 1,4-naphthoquinone (B94277) and thymidine, molecular docking was used to examine interactions with the anti-apoptotic protein BCL-2, revealing key binding modes that could explain their cytotoxic effects on cancer cells. mdpi.com Similarly, docking simulations have been crucial in evaluating the interaction of derivatives with protozoan enzymes, such as trypanothione (B104310) reductase from Trypanosoma cruzi, to guide the development of new antiparasitic drugs. mdpi.com These simulations provide detailed insights into the specific amino acid residues involved in binding, hydrogen bond formation, and hydrophobic interactions, which are critical for rational drug design. nih.govscielo.br
| Protein Target | PDB ID | Disease Area | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|---|
| Polo-like kinase 1 (Plk1) | 3THB | Cancer | Not specified | atlantis-press.comresearchgate.net |
| P2X7 Receptor | 5U1U | Inflammation | Phe108, Val312, Met105, Phe88, Tyr295, Phe95 | nih.gov |
| PI3K | Not specified | Cancer | Not specified | scielo.br |
| Topoisomerase II | Not specified | Cancer | Not specified | scielo.br |
| Akt (part of PI3K pathway) | 3CQW | Cancer | Not specified | nih.gov |
| BCL-2 | Not specified | Cancer | Not specified | mdpi.com |
| Trypanothione Reductase (TcTR) | Not specified | Chagas Disease | Not specified | mdpi.com |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template in virtual screening to search large compound databases for novel molecules with similar features, potentially leading to the discovery of new hits.
This approach has been applied to the naphthoquinone scaffold. For example, the quinone moiety itself has been identified as an important pharmacophore for anticancer activity. researchgate.net Virtual screening campaigns have been conducted using libraries of naphthoquinone derivatives to identify potential inhibitors for specific targets. A study involving 50 naphthoquinone derivatives used virtual screening with molecular docking to identify potential inhibitors of Polo-like kinase 1 (Plk1). atlantis-press.comresearchgate.net Another study used network pharmacology and virtual screening to identify novel naphthoquinone derivatives for treating head and neck squamous cell carcinoma (HNSCC). nih.gov By combining pharmacophore-based searches with docking simulations, researchers can efficiently filter vast chemical libraries to a manageable number of candidates for experimental validation, significantly streamlining the early stages of drug discovery. sci-hub.box
During the lead optimization phase, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govuniroma1.it Poor ADME profiles are a major cause of failure in later stages of drug development. researchgate.net In silico ADME prediction tools provide early-stage evaluation of a compound's pharmacokinetic viability, helping to prioritize candidates with favorable drug-like properties. researchgate.netspirochem.com
For naphthoquinone derivatives, in silico methods are used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.comresearchgate.net Studies on various naphthoquinone derivatives have shown that these computational tools can effectively forecast their pharmacokinetic behavior. For instance, in silico ADME analysis of derivatives designed as antiprotozoal agents indicated that most of the evaluated compounds possess suitable characteristics for oral administration. mdpi.comnih.gov Similarly, evaluations of other heterocyclic compounds have demonstrated compliance with Lipinski's rule of five and Veber's rule, suggesting good bioavailability and intestinal absorption. nih.govresearchgate.net These predictions allow chemists to modify the chemical structure of lead compounds to improve their ADME profile, such as enhancing metabolic stability or increasing oral absorption, thereby increasing the likelihood of clinical success. nih.govuniroma1.it
Rational Drug Design Strategies based on the Naphthoquinone Scaffold
The 1,4-naphthoquinone core is considered a "privileged structure" in medicinal chemistry, serving as a versatile template for designing new therapeutic agents. researchgate.net Its ability to undergo redox cycling and interact with multiple biological targets makes it an attractive starting point for rational drug design.
Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs less effective and prone to resistance. The development of multi-targeting agents, which can modulate several key proteins or pathways simultaneously, is a promising strategy to overcome these challenges.
The naphthoquinone scaffold is well-suited for this approach. The antineoplastic properties of quinone derivatives are known to stem from multiple mechanisms, including the inhibition of enzymes like topoisomerase and the induction of oxidative stress. scielo.br Researchers have leveraged this by designing and synthesizing 2,3-(substituted)-1,4-naphthoquinone derivatives that show activity against multiple cancer-related targets. Docking studies on the most active compounds have shown potential interactions with both PI3K and topoisomerase II, suggesting a dual mechanism of action. scielo.br Furthermore, other studies have designed naphthoquinone derivatives that target the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell processes like apoptosis and autophagy. nih.gov By rationally modifying the substituents on the naphthoquinone ring, it is possible to fine-tune the activity profile and design potent agents that can simultaneously disrupt several pathways essential for cancer cell survival and proliferation. scielo.br
Development of Novel Anti-Cancer Agents with Enhanced Selectivity
The 1,4-naphthoquinone framework is a key pharmacophore present in several established anticancer drugs. brieflands.comnih.gov Research efforts have focused on synthesizing novel derivatives of this structure to develop agents with improved efficacy and, crucially, enhanced selectivity towards cancer cells over healthy tissues. tubitak.gov.trnih.gov The cytotoxic mechanisms of naphthoquinones often involve the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of key proteins involved in DNA replication, such as topoisomerase. brieflands.commdpi.commdpi.com
Derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) have demonstrated notable selectivity against various tumor cell lines while exhibiting lower cytotoxicity in non-tumoral cells. nih.govmdpi.com Structure-activity relationship (SAR) studies are pivotal in guiding the design of these agents. For instance, the introduction of lipophilic substituents at the C-2 or C-3 positions of the lawsone skeleton has been shown to enhance anticancer activity. nih.gov Similarly, the presence of a phenolic hydroxyl group can be important for increasing the antiproliferative effect of certain naphthoquinone derivatives. researchgate.net
The strategic modification of the 1,4-naphthoquinone core allows for the fine-tuning of its biological activity. By designing compounds that can selectively accumulate in or target cancer cells, researchers aim to minimize the side effects commonly associated with chemotherapy. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Reported Activity/Finding | Source |
|---|---|---|---|
| 2-Arylaminonaphthoquinone Derivatives | MCF-7 (Breast), PC3 (Prostate) | Evaluated for cytotoxic activity to identify new anticancer leads. brieflands.com | brieflands.com |
| Amino alcohol-substituted naphthoquinone dimers | MOLM-14, MV4-11 (Acute Myeloid Leukemia) | Exhibited remarkable anticancer activity and pronounced cytotoxic effects. mdpi.com | mdpi.com |
| 2-Heteroaryl-1,4-naphthoquinones | HeLa (Cervical Carcinoma) | Potently induce apoptosis in cancer cells. rsc.org | rsc.org |
| Lawsone (2-hydroxy-1,4-naphthoquinone) Derivatives | HeLa, IGROV-1 (Ovarian), SK-MEL-28 (Melanoma) | Showed more selectivity against tumoral cells compared to derivatives from juglone. nih.govmdpi.com | nih.govmdpi.com |
| 1,4-Naphthoquinone-Thymidine Hybrids | SCC-9, SCC-25 (Squamous), A-253 (Submandibular Gland) | The 2-chloro-3-(3′-azido-3′-deoxythymidine)-1,4-naphtoquinone derivative showed the highest cytotoxicity against the SCC-25 cell line. mdpi.com | mdpi.com |
Search for Potent Antimicrobial, Antiviral, and Antiprotozoal Agents
The 1,4-naphthoquinone scaffold is a promising platform for the development of agents to combat a wide range of infectious diseases. mdpi.commdpi.com Derivatives are investigated for their ability to inhibit the growth of multidrug-resistant bacteria, viruses, and protozoan parasites.
Antimicrobial Activity: Naphthoquinone derivatives have demonstrated significant activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The mechanism of action often involves inducing oxidative stress through the generation of ROS and inhibiting essential bacterial enzymes like topoisomerase. mdpi.com A series of 2-hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinones showed pronounced activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com The ability to modify the naphthoquinone core at the C-2 and C-3 positions is crucial for optimizing antibacterial potency. mdpi.com
Antiviral Activity: Researchers have explored naphthoquinone derivatives for their potential to inhibit viral replication. mdpi.comgoogle.com A notable study involved a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinones, which were found to be effective against Herpes Simplex Virus type 1 (HSV-1). nih.gov When encapsulated in liposomes, derivatives substituted with benzyl (B1604629) and nitrobenzene (B124822) groups demonstrated a selective index almost nine times more efficient than the standard antiviral drug, acyclovir, in controlling both early and late phases of HSV-1 replication. nih.gov Other research has identified trimeric naphthoquinone compounds with activity against the human immunodeficiency virus (HIV). google.com
Antiprotozoal Activity: Derivatives of 1,4-naphthoquinone are being investigated as potential treatments for diseases caused by protozoan parasites, such as Chagas disease and Leishmaniasis. nih.govnih.gov In silico studies have helped identify derivatives with potential activity against Trypanosoma cruzi and various Leishmania species. nih.gov For example, a series of substituted bis-2-hydroxy-1,4-naphthoquinones (bis-lawsone analogs) demonstrated leishmanicidal activity comparable to the drug Pentamidine but without cytotoxicity to host cells. nih.gov These findings highlight the potential of this chemical class to yield new and safer antiprotozoal agents.
| Derivative Class | Target Organism | Reported Activity | Source |
|---|---|---|---|
| Chiral β-butyl lawsone derivatives | MRSA (Gram-positive bacteria) | High potency with a minimum inhibitory concentration (MIC) as low as 1.5 μg/mL. rsc.org | rsc.org |
| 2-hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinones | Escherichia coli, Pseudomonas aeruginosa (Gram-negative bacteria) | Pronounced antimicrobial activity. mdpi.com | mdpi.com |
| 2-aminomethyl-3-hydroxy-1,4-naphthoquinones (encapsulated) | Herpes Simplex Virus type 1 (HSV-1) | Up to nine times more efficient than acyclovir. nih.gov | nih.gov |
| Bis-2-hydroxy-1,4-naphthoquinones | Leishmania species (protozoa) | Activity similar to Pentamidine with no cytotoxicity to host cells. nih.gov | nih.gov |
Development of Chemical Probes for Biological System Interrogation
Beyond therapeutic applications, 1,4-naphthoquinone derivatives are being developed as sophisticated tools for studying biological systems. Their unique chemical and photophysical properties make them suitable for use as chemical probes and sensors. nih.gov
A significant application is in the development of fluorescent probes for bio-imaging. nih.gov Researchers have synthesized novel 1,4-naphthoquinone derivatives that can penetrate the blood-brain barrier, bind directly to amyloid-β aggregates, and enhance their fluorescence upon interaction. nih.gov This allows for the specific staining and visualization of both diffuse and dense-core amyloid-β plaques, which are hallmarks of Alzheimer's disease. nih.govelsevierpure.com This makes the 1,4-naphthoquinone structure a promising new scaffold for creating imaging agents for the early diagnosis of neurodegenerative diseases. nih.gov
In another application, the parent compound lawsone (2-hydroxy-1,4-naphthoquinone) has been utilized as a sensitive colorimetric and electrochemical sensor. researchgate.net It can detect specific anions, such as cyanide and acetate (B1210297), by exhibiting a distinct color change from yellow to orange-red in their presence. researchgate.net This capability allows for the development of simple and effective probes for detecting biologically and environmentally relevant ions.
Exploration of Functional Material Applications for Naphthoquinone Derivatives (e.g., Antimicrobial Textiles)
The functionalization of materials with bioactive compounds is a growing field of research, and naphthoquinone derivatives are being explored for these applications. researchgate.net A prime example is the creation of antimicrobial textiles by incorporating amino-naphthoquinones into cotton fabrics. researchgate.netfunctmaterials.org.ua
In this process, aldehyde groups are created within the molecular structure of cotton cellulose. researchgate.net These groups then react with the amino group of an amino-naphthoquinone derivative to form an imine bond, covalently attaching the antimicrobial compound to the fabric. researchgate.net This method ensures that the antibacterial compounds are tightly bound to the textile, imparting durable antimicrobial properties. researchgate.net Studies have shown that cotton fabrics treated in this manner retain significant antibacterial activity even after 15 laundry cycles, making them suitable for applications in the health and hygiene sectors. researchgate.net This approach leverages the inherent biological activity of naphthoquinones to create functional materials with enhanced properties.
Future Perspectives and Challenges in 2 Hydroxy 3 Nitro 1,4 Naphthoquinone Research
Identification of Novel Biological Targets and Therapeutic Applications
While the antiallergic activity of 2-hydroxy-3-nitro-1,4-naphthoquinones has been investigated, the full spectrum of their biological activities remains largely unexplored. acs.org The 1,4-naphthoquinone (B94277) scaffold is a well-established pharmacophore present in compounds with a wide range of biological effects, including anticancer, antimicrobial, and antiparasitic activities. The addition of hydroxyl and nitro functional groups can significantly modulate these properties.
Future research should focus on screening 2-hydroxy-3-nitro-1,4-naphthoquinone and its derivatives against a diverse array of biological targets. Potential therapeutic areas to explore include:
Oncology: Many naphthoquinone derivatives exhibit potent anticancer activity. For example, analogs of β-Lapachone have been identified as inhibitors of MALT1, a key protein in an aggressive subtype of diffuse large B-cell lymphoma. acs.org The nitro group in this compound could enhance its activity as a bioreductive drug, which is selectively activated under the hypoxic conditions found in solid tumors.
Infectious Diseases: Naphthoquinones are known for their antimicrobial properties. The introduction of a nitro group can enhance this activity. mdpi.com Screening against a panel of clinically relevant bacteria and fungi, including drug-resistant strains, could reveal potent new anti-infective agents.
Parasitic Diseases: Compounds containing the 2-hydroxy-1,4-naphthoquinone (B1674593) core have shown activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Investigating the antiplasmodial activity of nitro-derivatives is a logical next step.
Inflammatory Diseases: Given the initial discovery of antiallergic activity, further exploration into its anti-inflammatory potential is warranted. acs.org This could involve investigating its effects on key inflammatory pathways and enzymes.
A significant challenge in this area is target deconvolution—identifying the specific molecular target(s) through which a compound exerts its biological effect. Understanding the mechanism of action is crucial for rational drug design and optimization.
Advanced Approaches in Mechanistic Elucidation through Omics Technologies
To move beyond simply identifying biological activity, it is imperative to understand the underlying mechanisms of action. Modern "omics" technologies offer powerful tools for achieving this. These approaches provide a global, unbiased view of the changes occurring within a biological system in response to a compound.
Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns induced by this compound. This can provide clues about the cellular pathways that are perturbed by the compound.
Proteomics: By analyzing changes in the entire protein complement of a cell or tissue, proteomics can help identify direct protein targets of the compound or downstream effects on protein expression and post-translational modifications. This is crucial for understanding how the compound alters cellular function.
Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological sample. It can reveal how this compound affects cellular metabolism, which is often dysregulated in diseases like cancer.
Chemo-proteomics: This specialized technique uses a chemically modified version of the drug to "fish" for its binding partners (i.e., its direct targets) from a complex protein lysate. This is a powerful method for target identification.
The integration of data from these different omics platforms can provide a comprehensive systems-level understanding of the compound's mechanism of action, facilitating the identification of biomarkers for its activity and guiding further drug development.
Interdisciplinary Collaboration in Naphthoquinone-Based Drug Discovery
The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic cannot be accomplished by a single research group or discipline.
Essential collaborations include:
Synthetic and Medicinal Chemists: To design and synthesize novel, optimized derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net
Computational Chemists and Molecular Modelers: To perform in silico screening of virtual compound libraries, predict drug-target interactions, and guide the design of new analogs.
Biologists and Pharmacologists: To conduct in vitro and in vivo testing, determine efficacy, and elucidate the mechanism of action.
Structural Biologists: To determine the three-dimensional structure of the compound bound to its biological target, providing critical insights for structure-based drug design.
Toxicologists: To assess the safety profile of lead compounds and identify potential liabilities early in the development process.
Clinicians: To provide insights into the unmet medical needs and the clinical context in which a new drug would be used.
By bringing together experts from these diverse fields, research efforts can be synergistic, accelerating the pace of discovery and increasing the likelihood of translating promising basic research findings into tangible clinical benefits.
Table of Mentioned Compounds
Q & A
Q. What are the most efficient synthetic methodologies for preparing 2-hydroxy-1,4-naphthoquinone derivatives, including 2-hydroxy-3-nitro-1,4-naphthoquinone?
Recent advances in synthesis emphasize tandem reactions, chemoenzymatic approaches, and metal-catalyzed strategies. For example, NH4OAc-catalyzed multicomponent domino reactions enable the construction of hybrid analogs with enhanced bioactivity . Environmentally friendly methods, such as one-pot reactions under mild conditions, reduce byproduct formation and improve scalability. Researchers should optimize solvent systems (e.g., ethanol/water mixtures) and catalyst loadings to balance efficiency and sustainability .
Q. How can spectroscopic techniques (e.g., IR, NMR) be used to characterize this compound and its derivatives?
Infrared (IR) spectroscopy identifies key functional groups: the hydroxyl (νOH ~3200–3400 cm⁻¹) and quinone carbonyl (νC=O ~1650–1680 cm⁻¹) stretching vibrations. Intramolecular hydrogen bonding between the hydroxyl and nitro groups alters these frequencies, as observed in low-temperature matrix studies . ¹H NMR resolves substituent effects on aromatic protons (δ 6.8–8.5 ppm), while ¹³C NMR confirms quinone carbonyl carbons (δ 180–190 ppm) .
Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound derivatives?
Standard assays include:
- Antimicrobial : Kirby-Bauer disk diffusion and microdilution assays (e.g., against methicillin-resistant Staphylococcus aureus (MRSA)) to determine minimum inhibitory concentrations (MICs) .
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Redox Activity : Cyclic voltammetry to measure redox potentials, correlating with pro-oxidant mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro, alkyl, or morpholino groups) influence the bioactivity of 2-hydroxy-1,4-naphthoquinone derivatives?
Substituent position and electronic properties dictate activity. Nitro groups at C-3 enhance redox cycling and hydrogen-bonding capacity, improving antimicrobial and anticancer effects . Alkyl chains (e.g., 2-O-methyl) increase lipophilicity, enhancing membrane penetration but potentially reducing solubility. Morpholino groups at C-3 improve selectivity for cancer cells by modulating interactions with intracellular targets like topoisomerases .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo studies for this compound analogs?
Discrepancies often arise from metabolic instability or off-target effects. Solutions include:
Q. How does this compound interact with transition metals, and what applications arise from these complexes?
The compound acts as a bidentate ligand, coordinating metals via the hydroxyl and carbonyl oxygen atoms. Cobalt(II) and copper(II) complexes exhibit enhanced antibacterial activity due to synergistic redox and metal-mediated DNA damage . Nickel(II) complexes show promise in catalytic oxidation reactions, leveraging the nitro group’s electron-withdrawing effects . Stability constants (logβ) should be determined via potentiometric titrations to optimize metal-ligand ratios .
Q. What mechanistic insights explain the selective toxicity of this compound against MRSA?
The compound disrupts bacterial membranes via ROS generation (e.g., superoxide, H₂O₂) and inhibits penicillin-binding proteins (PBPs), critical for cell wall synthesis. Time-kill assays reveal concentration-dependent bactericidal effects, while TEM imaging confirms cell wall lysis and membrane blebbing . Mutagenesis studies on MRSA strains lacking mecA (encoding PBP2a) further validate target specificity .
Methodological Considerations
- Synthetic Optimization : Prioritize NH4OAc-catalyzed reactions for scalability and green chemistry compliance .
- Data Validation : Cross-reference cytotoxicity results with hemolysis assays (e.g., erythrocyte lysis tests) to exclude nonspecific toxicity .
- Computational Modeling : Use DFT calculations to predict redox potentials and substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
